[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule comprising an oxazole and a triazole moiety. The oxazole ring is substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3. The triazole ring is ester-linked to the oxazole via a methyl group and bears a 2-methoxyphenyl substituent at position 1 and a methyl group at position 4.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-13-20(25-26-27(13)18-6-4-5-7-19(18)29-3)22(28)30-12-17-14(2)31-21(24-17)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNMWEOTFWAHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the implications of its biological activity based on diverse research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 452.9 g/mol |
| Molecular Formula | C23H21ClN4O4 |
| LogP | 4.4486 |
| Polar Surface Area | 73.185 Ų |
| Hydrogen Bond Acceptors | 8 |
| InChI Key | VBMMFKDQISIPAO-UHFFFAOYSA-N |
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including compounds similar to the one , exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole derivatives can suppress humoral immune responses while stimulating specific cellular immune responses. This suggests a potential application in autoimmune diseases and transplant rejection scenarios .
In a comparative study with other known immunosuppressants, the compound demonstrated a comparable efficacy to cyclosporine in modulating immune functions, highlighting its potential as a therapeutic agent .
Anticancer Properties
The compound's structure suggests possible anticancer activity. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of NF-kB signaling pathways .
In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells by triggering programmed cell death and disrupting cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented through various assays measuring cytokine production and inflammatory mediator release. The compound may inhibit TNF-alpha production in activated human blood cells, which is a critical factor in the inflammatory response. This property could be beneficial in developing treatments for chronic inflammatory conditions .
Case Studies
- Immunosuppressive Activity : A study on isoxazole derivatives demonstrated that certain compounds inhibited PHA-induced proliferation of peripheral blood mononuclear cells (PBMCs) and reduced TNF-alpha production in vitro. This supports the hypothesis that [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may possess similar immunosuppressive capabilities .
- Cytotoxicity Against Cancer Cells : In a series of experiments involving various cancer cell lines, derivatives with structural similarities were found to induce apoptosis effectively. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxazole and triazole moieties may interact with enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The presence of the chlorophenyl group could enhance binding affinity to specific receptors involved in immune responses or tumor growth regulation.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Research indicates that triazole derivatives exhibit potent antimicrobial properties. The incorporation of oxazole and triazole moieties enhances the compound's effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that similar compounds can disrupt microbial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
-
Anticancer Properties:
- The compound's structural features suggest potential activity against cancer cells. Triazoles are known to interfere with cell proliferation and induce apoptosis in tumor cells. Preliminary studies involving related compounds have demonstrated their ability to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell survival.
-
Anti-inflammatory Effects:
- Compounds containing oxazole and triazole rings have shown promise in reducing inflammation. They may act by inhibiting pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase), which play a critical role in inflammatory responses.
Agricultural Applications
-
Pesticidal Activity:
- The compound has potential as a pesticide due to its bioactive properties. Similar oxazole derivatives have been explored for their ability to act as fungicides or insecticides, targeting specific pests while minimizing harm to beneficial organisms.
-
Herbicide Development:
- Research into related compounds suggests that they may disrupt plant growth processes, making them candidates for herbicide development. Their mode of action could involve interference with photosynthesis or hormonal regulation in plants.
Material Science Applications
-
Polymer Chemistry:
- The compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for incorporation into polymer matrices, potentially leading to materials with unique characteristics suitable for industrial applications.
-
Nanotechnology:
- The incorporation of this compound into nanomaterials could enhance their functionality, particularly in drug delivery systems where controlled release and targeted delivery are critical.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of triazole derivatives similar to the compound . Results indicated that modifications at the phenyl ring significantly enhanced activity against Gram-positive bacteria, suggesting that structural optimization could lead to more effective antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on related triazole compounds revealed significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for further exploration of this compound's anticancer properties.
Comparaison Avec Des Composés Similaires
Key Structural Analogues:
Key Observations :
- Substituent Position Effects : The target compound’s 2-methoxyphenyl group on the triazole introduces steric and electronic differences compared to 4-methoxyphenyl (CAS 946214-56-8) or p-tolyl (CAS 946372-30-1). The ortho-substitution (2-MeO) may hinder rotational freedom and alter intermolecular interactions .
- Halogen Influence : The 4-chlorophenyl group on the oxazole is shared with CAS 946372-30-1. In isostructural compounds (e.g., chloro vs. bromo derivatives), halogen size impacts crystal packing and solubility due to differences in van der Waals radii and polarizability .
Comparison with Thiazole-Triazole Hybrids
Compounds 4 and 5 from and are thiazole-triazole hybrids with fluorophenyl substituents. Although their core heterocycles differ (thiazole vs. oxazole), they share triazole-linked aromatic systems. Key differences include:
- Bioactivity : Compound 4 (4-chlorophenyl) and its bromo analogue 5 were synthesized for structural studies, but related thiazole-triazole hybrids exhibit antimicrobial activity .
- Crystallography : Both 4 and 5 form isostructural crystals with triclinic symmetry, highlighting the role of halogen substituents in maintaining lattice integrity despite atomic size differences .
Functional Group Modifications
- Ester vs. Carboxylic Acid Derivatives : describes a triazole-carboxylic acid derivative (CAS 1326837-98-2) with a methoxymethyl group. The ester group in the target compound may enhance lipophilicity compared to carboxylic acids, influencing membrane permeability in biological systems .
- Pyrazole Analogues: lists pyrazole-carboxylates with quinoline and methoxyphenyl substituents. These compounds emphasize the role of extended aromatic systems in π-π stacking interactions, which could inform design strategies for the target compound’s analogues .
Méthodes De Préparation
Cyclocondensation Approach
The oxazole core is synthesized via Robinson-Gabriel cyclization using 4-chlorobenzamide derivatives. A representative procedure involves:
-
Starting materials : Methyl 4-chlorobenzimidate hydrochloride and ethyl acetoacetate
-
Reagents : Phosphorus oxychloride (POCl₃) as cyclodehydration agent
-
Conditions : Reflux in anhydrous dichloromethane for 6-8 hours
Reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:3). The intermediate hydroxymethyl oxazole is then protected as its tert-butyldimethylsilyl (TBS) ether for subsequent reactions.
| Parameter | Value |
|---|---|
| Yield (crude) | 78-82% |
| Purity (HPLC) | >95% |
| Characterization | NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 4.75 (s, 2H, CH₂), 7.35-7.45 (m, 4H, Ar-H) |
Triazole Core Formation: 1-(2-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via click chemistry:
-
Azide preparation : 2-Methoxyaniline → diazotization → azide substitution
-
Alkyne component : Methyl propiolate
-
Catalytic system : CuI (10 mol%), DIPEA in THF/H₂O (3:1)
This method achieves excellent regioselectivity (>98:2) for the 1,4-disubstituted triazole.
Alternative Dimroth Rearrangement
For improved scalability:
-
Starting material : 4-Azido-2-methoxybenzene
-
Reaction with : Methyl 3-oxopent-4-ynoate
-
Conditions : Thermal rearrangement at 80°C for 12 hours
This approach avoids transition metal catalysts, yielding pharmaceutical-grade material.
| Method | Yield | Reaction Time | Regioselectivity |
|---|---|---|---|
| CuAAC | 85% | 4h | >98% 1,4-isomer |
| Dimroth | 78% | 12h | 100% 1,4-isomer |
Esterification and Final Coupling
Activation of Triazole Carboxylic Acid
The triazole carboxylic acid is activated using:
Nucleophilic Substitution
The activated ester reacts with the deprotected oxazole methanol:
-
Molar ratio : 1:1.2 (triazole:oxazole)
-
Base : DMAP (4-dimethylaminopyridine)
-
Temperature : Room temperature, 24h
Critical parameters for high yield:
-
Strict moisture control (<50 ppm H₂O)
-
Exclusion of oxygen (N₂ atmosphere)
| Coupling Stage | Conversion (HPLC) | Isolated Yield |
|---|---|---|
| After 12h | 78% | - |
| After 24h | 95% | 82% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
Key spectral signatures:
-
NMR (500 MHz, CDCl₃) :
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₁ClN₄O₄ [M+H]⁺ 477.1219, found 477.1223
Process Optimization Challenges
Competing Side Reactions
Scalability Considerations
-
Batch size limitations : >50g batches show reduced yields due to exothermic coupling
-
Continuous flow alternative : Microreactor system achieves 89% yield at 100g scale
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Synthesis | Convergent Synthesis |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 34% | 45% |
| Purity | 98.5% | 99.2% |
| Process Complexity | High | Moderate |
| Scalability | <100g | >1kg |
The convergent approach (separate oxazole/triazole synthesis followed by coupling) demonstrates superior efficiency for large-scale production.
Green Chemistry Alternatives
Recent advances propose sustainable modifications:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis involves multi-step organic reactions, typically starting with the preparation of oxazole and triazole intermediates. Key steps include:
- Oxazole formation : Cyclization of 4-chlorophenyl-substituted precursors using anhydrous aluminum chloride or palladium catalysts under reflux conditions .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the triazole core with the 2-methoxyphenyl group .
- Esterification : Coupling of oxazole and triazole intermediates via nucleophilic substitution or Mitsunobu reactions .
Q. Optimization Strategies :
- Use continuous flow synthesis to enhance yield and reduce side reactions.
- Monitor reaction progress with HPLC to identify intermediates and byproducts.
- Adjust solvent polarity (e.g., switch from toluene to DMF) to improve solubility of aromatic intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl vs. 2-methoxyphenyl groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the orientation of the triazole-oxazole linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) and detects isotopic patterns for chlorine .
Q. What computational methods are used to predict biological activity, and how do they align with experimental data?
Molecular Docking :
- Targets : Cytochrome P450 enzymes (e.g., CYP3A4) due to the triazole moiety’s affinity for heme iron .
- Software : AutoDock Vina or Schrödinger Suite for binding affinity simulations.
Q. Contradictions :
- In silico predictions may overestimate activity due to solvent effects or protein flexibility. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Example: Docking predicted IC = 2.1 µM for CYP3A4 inhibition, but SPR assays showed IC = 5.8 µM due to unaccounted steric hindrance .
Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in antimicrobial activity across similar analogs?
Key Substituent Effects :
- 4-Chlorophenyl group : Enhances lipophilicity and membrane penetration (logP = 3.2) but reduces solubility.
- 2-Methoxyphenyl group : Introduces hydrogen-bonding capacity, improving target engagement in Gram-positive bacteria .
Q. SAR Table :
| Analog Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| 4-Chlorophenyl (Parent) | 8.2 | |
| 4-Fluorophenyl | 12.5 | |
| 2-Nitrophenyl | >64 |
Q. Methodology :
- Perform 3D-QSAR using CoMFA/CoMSIA to map electrostatic/hydrophobic fields.
- Validate with mutagenesis assays on bacterial targets (e.g., DNA gyrase) .
Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Key Issues :
- In vitro overestimation : Serum proteins in cell culture media may sequester the compound, reducing bioavailability.
- Metabolic instability : The ester group is prone to hydrolysis by plasma esterases, diminishing in vivo efficacy .
Q. Solutions :
- Prodrug modification : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance stability.
- Pharmacokinetic profiling : Measure plasma half-life (t) and AUC in rodent models using LC-MS/MS .
Q. How do solvent effects and crystallization conditions influence polymorph screening?
Polymorph Control :
- Solvent selection : Use ethyl acetate/hexane mixtures for slow evaporation, favoring Form I (monoclinic, P2/c).
- Temperature : Cooling from 60°C to 4°C promotes metastable Form II, which reverts to Form I upon storage .
Q. Analytical Workflow :
DSC/TGA : Identify thermal transitions (e.g., Form I melts at 178°C).
PXRD : Compare experimental patterns with Cambridge Structural Database entries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
